tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate
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Overview
Description
tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a phenylethyl group, and a tert-butyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of ®-1-phenylethylamine, which is then reacted with (2R,3S)-2-methylpiperidine-3-carboxylic acid. The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of protective groups and catalysts is common to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl ®-piperidin-3-ylcarbamate
Uniqueness
tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a piperidine ring and a phenylethyl group. This combination of structural features imparts distinct reactivity and potential biological activity, setting it apart from similar compounds .
Properties
Molecular Formula |
C19H29NO2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 2-methyl-1-(1-phenylethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-14(16-10-7-6-8-11-16)20-13-9-12-17(15(20)2)18(21)22-19(3,4)5/h6-8,10-11,14-15,17H,9,12-13H2,1-5H3 |
InChI Key |
COFNRPMBKMWYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1C(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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